Cas no 54608-52-5 (2-Hydrazinylpyrazine)

2-Hydrazinylpyrazine 化学的及び物理的性質
名前と識別子
-
- 2-hydrazinylpyrazine
- PYRAZIN-2-YL-HYDRAZINE
- 2-HYDRAZINOPYRAZINE
- 2-(pyrazin-2-yl)hydrazine
- 2(1H)-Pyrazinone hydrazone 3-Hydrazine pyrazine Hydrazinopyrazine Pyrazinylhydrazine
- pyrazin-2-ylhydrazine
- 1-(pyrazin-2-yl)hydrazine
- 2(1H)-Pyrazinone, hydrazone
- hydrazino pyrazine
- pyrazinyl hydrazine
- 3-hydrazinopyrazine
- zlchem 1348
- HYDRAZINOPYRAZINE
- PubChem18786
- Pyrazin-2-yl hydrazine
- PYRAZINE HYDRAZINE
- (Pyrazin-2-yl)hydrazine
- 1-(2-Pyrazinyl)hydrazine
- KSC268Q4J
- EBD1350
- ZLE0126
- IVRLZJDPKUSDCF-UHFFFAOYSA-N
- FT-0647172
- SY007518
- AMY11908
- PB12798
- 54608-52-5
- DS-1555
- AKOS000126848
- A7925
- F8880-0110
- 1793001-76-9
- CS-M3641
- BCP24603
- 2-Hydrazinopyrazine, 97%
- J-509574
- MFCD04114555
- AC-7544
- OSM-S-650
- DTXSID50363374
- SCHEMBL108576
- EN300-30894
- BP-11967
- 10X-0803
- STL558009
- DB-000346
- BBL104189
- 2-Hydrazinylpyrazine
-
- MDL: MFCD04114555
- インチ: 1S/C4H6N4/c5-8-4-3-6-1-2-7-4/h1-3H,5H2,(H,7,8)
- InChIKey: IVRLZJDPKUSDCF-UHFFFAOYSA-N
- ほほえんだ: N([H])(C1C([H])=NC([H])=C([H])N=1)N([H])[H]
- BRN: 606630
計算された属性
- せいみつぶんしりょう: 110.05900
- どういたいしつりょう: 110.059
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 8
- 回転可能化学結合数: 1
- 複雑さ: 65.099
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- トポロジー分子極性表面積: 63.8
- 疎水性パラメータ計算基準値(XlogP): -0.2
- 互変異性体の数: 3
じっけんとくせい
- 色と性状: Pale-yellow to Yellow-brown Solid
- 密度みつど: 1.3±0.1 g/cm3
- ゆうかいてん: 96-117°C
- ふってん: 307°C at 760 mmHg
- フラッシュポイント: 139.5±22.3 °C
- すいようせい: Slightly soluble in water.
- PSA: 63.83000
- LogP: 0.53550
2-Hydrazinylpyrazine セキュリティ情報
- シグナルワード:Danger
- 危害声明: H302-H315-H319-H335
- 警告文: P264; P270; P280; P301+P312; P305+P351+P338; P310; P330; P501
- 危険カテゴリコード: 22-41-36/37/38
- セキュリティの説明: 26-39-36/37/39
-
危険物標識:
- ちょぞうじょうけん:Keep in dark place,Sealed in dry,Store in freezer, under -20°C
2-Hydrazinylpyrazine 税関データ
- 税関コード:2933990090
- 税関データ:
中国税関番号:
2933990090概要:
293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
2-Hydrazinylpyrazine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-30894-0.25g |
2-hydrazinylpyrazine |
54608-52-5 | 95.0% | 0.25g |
$19.0 | 2025-03-21 | |
Chemenu | CM108183-500g |
2-hydrazinylpyrazine |
54608-52-5 | 95%+ | 500g |
$*** | 2023-03-31 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD29012-25g |
2-Hydrazinopyrazine |
54608-52-5 | 95+% | 25g |
¥210.0 | 2024-04-18 | |
abcr | AB281972-25 g |
2-Hydrazinopyrazine, 98%; . |
54608-52-5 | 98% | 25 g |
€290.20 | 2023-07-20 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1061963-25g |
2-Hydrazinopyrazine |
54608-52-5 | 98% | 25g |
¥250.00 | 2024-05-09 | |
Enamine | EN300-30894-0.1g |
2-hydrazinylpyrazine |
54608-52-5 | 95.0% | 0.1g |
$19.0 | 2025-03-21 | |
Enamine | EN300-30894-2.5g |
2-hydrazinylpyrazine |
54608-52-5 | 95.0% | 2.5g |
$36.0 | 2025-03-21 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-FL789-100g |
2-Hydrazinylpyrazine |
54608-52-5 | 95% | 100g |
2358.0CNY | 2021-07-13 | |
Ambeed | A374904-1g |
2-Hydrazinopyrazine |
54608-52-5 | 95% | 1g |
$7.0 | 2025-02-21 | |
Chemenu | CM108183-500g |
2-hydrazinylpyrazine |
54608-52-5 | 95%+ | 500g |
$1758 | 2021-08-06 |
2-Hydrazinylpyrazine 関連文献
-
J. Maguire,D. Paton,F. L. Rose J. Chem. Soc. C 1969 1593
-
2. s-TriazolopyrazinesS. E. Mallett,F. L. Rose J. Chem. Soc. C 1966 2038
-
3. Formation of certain substituted 5H-pyrrolo[2,3-b]pyrazines by thermal cyclisation of pyrazinylhydrazones and a route to 5H-pyrazino[2,3-b]indole; a synthesis of 5H-pyrrolo[2,3-b] pyrazine and some of its propertiesBernard A. J. Clark,John Parrick,Roderick J. J. Dorgan J. Chem. Soc. Perkin Trans. 1 1976 1361
-
4. Polyhalogenoheterocyclic compounds. Part XXVII. Nucleophilic substitution in chlorofluoropyrazines and tetrachloropyrazineRichard D. Chambers,W. Kenneth R. Musgrave,Peter G. Urben J. Chem. Soc. Perkin Trans. 1 1974 2584
-
5. Ring opening or rearrangement versus N-oxidation in the action of peracids upon pyrrolo[2,3-b]pyridines, pyrrolo[2,3-b]pyrazines, and triazolo[1,5-a]- and triazolo[4,3-a]-pyrazine. Some chemical and spectroscopic properties of the triazolopyrazines and their N-oxidesChristopher R. Hardy,John Parrick J. Chem. Soc. Perkin Trans. 1 1980 506
-
6. s-TriazolopyrazinesS. E. Mallett,F. L. Rose J. Chem. Soc. C 1966 2038
-
7. Formation of certain substituted 5H-pyrrolo[2,3-b]pyrazines by thermal cyclisation of pyrazinylhydrazones and a route to 5H-pyrazino[2,3-b]indole; a synthesis of 5H-pyrrolo[2,3-b] pyrazine and some of its propertiesBernard A. J. Clark,John Parrick,Roderick J. J. Dorgan J. Chem. Soc. Perkin Trans. 1 1976 1361
-
C. G. Allison,R. D. Chambers,J. A. H. MacBride,W. K. R. Musgrave J. Chem. Soc. C 1970 1023
-
Paulina Mech,Mariusz Makowski,Anna Kawiak,Agnieszka Chylewska RSC Adv. 2020 10 40673
-
Siyue Ma,Jiabao Qiang,Linyang Li,Yan Mo,Mengyao She,Zheng Yang,Ping Liu,Shengyong Zhang,Jianli Li J. Mater. Chem. B 2019 7 4124
2-Hydrazinylpyrazineに関する追加情報
Introduction to 2-Hydrazinylpyrazine (CAS No. 54608-52-5)
2-Hydrazinylpyrazine, with the chemical identifier CAS No. 54608-52-5, is a significant compound in the realm of pharmaceutical and chemical research. This heterocyclic organic molecule, featuring a pyrazine core substituted with a hydrazine moiety, has garnered attention due to its versatile reactivity and potential applications in medicinal chemistry. The compound's unique structural attributes make it a valuable scaffold for the development of novel therapeutic agents, particularly in addressing complex biological targets.
The molecular structure of 2-hydrazinylpyrazine consists of a six-membered aromatic ring system containing two nitrogen atoms, which is characteristic of pyrazine derivatives. The presence of a hydrazine group (-NH₂) at the 2-position introduces reactive sites that can participate in various chemical transformations, including condensation reactions, cyclization processes, and nucleophilic substitutions. These reactions are pivotal in synthesizing more complex molecules, making 2-hydrazinylpyrazine a cornerstone in synthetic organic chemistry.
In recent years, the pharmaceutical industry has shown increasing interest in hydrazine-containing compounds due to their broad spectrum of biological activities. Studies have demonstrated that pyrazine derivatives can exhibit antimicrobial, antiviral, and anti-inflammatory properties. Specifically, 2-hydrazinylpyrazine has been investigated for its potential role in modulating enzyme activity and inhibiting the proliferation of pathogenic microorganisms. Its ability to interact with biological targets at the molecular level makes it a promising candidate for drug discovery initiatives.
One of the most compelling aspects of 2-hydrazinylpyrazine is its role as an intermediate in the synthesis of more complex pharmacophores. Researchers have leveraged its reactivity to develop novel molecules with enhanced therapeutic efficacy. For instance, derivatives of 2-hydrazinylpyrazine have been explored as inhibitors of kinases and other enzymes implicated in cancer progression. The hydrazine group's capacity to form coordinate bonds with metal ions has also been exploited in designing metal-based therapeutics, which are gaining traction as alternative treatments for resistant infections.
The synthesis of 2-hydrazinylpyrazine typically involves multi-step organic reactions, often starting from readily available precursors such as pyrazole or hydrazine hydrate. Advances in synthetic methodologies have enabled more efficient and scalable production processes, reducing costs and improving yields. These improvements are crucial for translating laboratory discoveries into viable pharmaceuticals, ensuring that compounds like 2-hydrazinylpyrazine can be produced at scales necessary for clinical trials and commercialization.
Recent research has also highlighted the importance of understanding the metabolic fate of hydrazine-containing compounds to ensure their safety and efficacy. Studies using computational modeling and experimental techniques have provided insights into how 2-hydrazinylpyrazine is metabolized in vivo. This knowledge is essential for optimizing drug design and predicting potential side effects, thereby accelerating the drug development pipeline.
The applications of 2-hydrazinylpyrazine extend beyond pharmaceuticals into other areas such as agrochemicals and material science. Its structural versatility allows it to serve as a building block for synthesizing novel polymers and coatings with unique properties. For example, researchers have incorporated derivatives of 2-hydrazinylpyrazine into conductive polymers used in electronic devices, demonstrating its potential beyond traditional medicinal applications.
In conclusion, 2-hydrazinylpyrazine (CAS No. 54608-52-5) represents a fascinating compound with far-reaching implications in chemical research and drug development. Its unique structural features and reactivity make it a valuable tool for synthesizing novel therapeutic agents targeting various diseases. As research continues to uncover new applications and optimize synthetic routes, compounds like 2-hydразинилпіразин will undoubtedly play a pivotal role in advancing scientific understanding and improving human health.
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